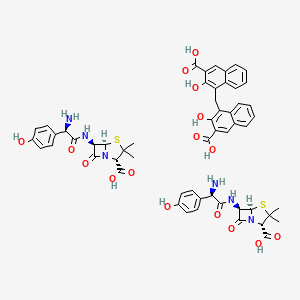
Amoxicillin Embonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amoxicillin embonate is an antibiotic.
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Amoxicillin embonate retains the pharmacological properties of amoxicillin, which includes its mechanism of action, spectrum of activity, and pharmacokinetics.
- Mechanism of Action : Amoxicillin works by inhibiting the synthesis of bacterial cell walls through competitive inhibition of penicillin-binding proteins. This leads to cell lysis and death in susceptible bacteria .
- Spectrum of Activity : It is effective against a variety of gram-positive bacteria, including Streptococcus species and some gram-negative organisms such as Escherichia coli and Haemophilus influenzae .
Treatment of Infections
This compound is primarily indicated for treating infections caused by susceptible bacteria. The following table summarizes its clinical applications:
Off-Label Uses
This compound has several off-label uses that demonstrate its versatility:
- Lyme Disease : Used when doxycycline is contraindicated .
- Infective Endocarditis Prophylaxis : Recommended for patients with high-risk cardiac conditions .
- Periodontitis Treatment : Often combined with metronidazole .
Case Study 1: DRESS Syndrome
A documented case reported an 18-year-old female developing Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) syndrome after taking amoxicillin for tonsillitis. The symptoms included fever, rash, and abdominal pain, highlighting the importance of monitoring for adverse reactions in patients prescribed this antibiotic .
Case Study 2: Community-Acquired Pneumonia
A multicenter trial involving 824 children assessed the effectiveness of different doses of amoxicillin in treating community-acquired pneumonia. Results indicated that lower doses were noninferior to higher doses regarding the need for re-treatment, suggesting that this compound can be effectively dosed to minimize side effects while maintaining efficacy .
Eigenschaften
CAS-Nummer |
119229-00-4 |
|---|---|
Molekularformel |
C55H54N6O16S2 |
Molekulargewicht |
1119.18 |
IUPAC-Name |
(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C23H16O6.2C16H19N3O5S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t;2*9-,10-,11+,14-/m.11/s1 |
InChI-Schlüssel |
WXXKGMSZYRAJSK-XSULHWGKSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Amoxicillin embonate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















